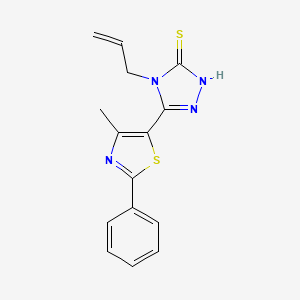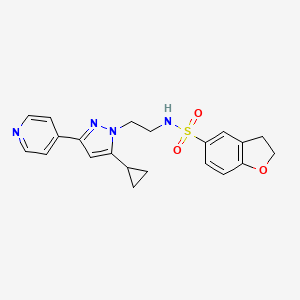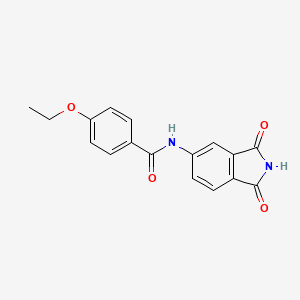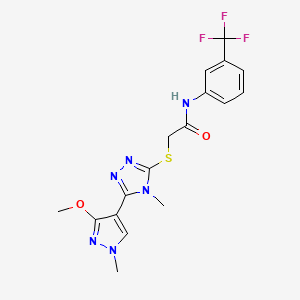
4-(8-(Benzyloxy)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(8-(Benzyloxy)quinolin-2-yl)morpholine” is a compound that belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds that have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They are essential in both natural and synthetic compounds and have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions. For instance, carbaldehyde reacted with substituted aniline without a catalyst to provide quinoline in excellent yield . The reaction is performed at room temperature, with a short reaction time, providing excellent yield with no catalyst required .Physical and Chemical Properties Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Routes : Research on quinoline derivatives, including "4-(8-(Benzyloxy)quinolin-2-yl)morpholine," often focuses on developing new synthetic methodologies. For example, a study on the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination showcases the utility of quinoline derivatives in constructing complex molecules with potential biological activities (Nowak et al., 2014).
Biological Activities
- Anticancer Potential : Certain quinoline derivatives have been evaluated for their anticancer activities. A notable example is the study on substituted benzoquinazolinones, where derivatives exhibited interesting anticancer activities against specific cell lines, highlighting the therapeutic potential of quinoline derivatives in oncology research (Nowak et al., 2014).
- Anti-corrosion and Antimicrobial Applications : Quinoline derivatives have also been explored for their anti-corrosion properties in materials science. For instance, a study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium demonstrated the compounds' efficacy in protecting metals from corrosion, potentially extending their application in industrial settings (Douche et al., 2020).
Material Science and Photophysical Properties
- Photophysical Studies : The study of quinoline derivatives extends to the exploration of their photophysical properties, such as in the design and synthesis of fluorescent probes for sensing biological Zn(II). These studies underscore the versatility of quinoline derivatives in developing sensitive detection methods for bioimaging and diagnostic applications (Nolan et al., 2005).
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
特性
IUPAC Name |
4-(8-phenylmethoxyquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-5-16(6-3-1)15-24-18-8-4-7-17-9-10-19(21-20(17)18)22-11-13-23-14-12-22/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVQJPQWIHHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)


![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)


![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)

